Regioselective Synthesis of 1,3,6-Isomer from Naphthalene: Quantitative Yield Comparison with Mono- and Disulfonic Acids
Under specific reaction conditions using SO3-pyridine at 250°C, naphthalene can be selectively converted to the 1,3,6-trisulfonic acid isomer. In a direct head-to-head comparison, this method produces exclusively the 1,3,6-trisulfonic acid, with mono- and disulfonic acids being undetectable in the final product mixture [1]. This is a stark contrast to the use of other sulfonating agents like SO3-dioxane, which primarily yield monosulfonic acid, or SO3-DMF, which yields a mixture of mono- and disulfonic acids [1]. This data demonstrates a clear, quantifiable advantage in terms of product selectivity.
| Evidence Dimension | Product Selectivity (Presence of Mono/Di-sulfonic acids) |
|---|---|
| Target Compound Data | 1,3,6-trisulfonic acid (exclusive product) |
| Comparator Or Baseline | Mono-sulfonic acid (from SO3-dioxane); mixture of mono- and di-sulfonic acid (from SO3-DMF) |
| Quantified Difference | Mono- and disulfonic acids not detected for target vs. predominant/co-products for comparators |
| Conditions | Reaction of naphthalene with four molar amounts of SO3-pyridine at 250°C |
Why This Matters
For procurement in the synthesis of downstream intermediates like H-acid, the high isomeric purity of the 1,3,6-derivative eliminates the need for costly and difficult isomer separation, ensuring a more efficient and higher-yielding process.
- [1] Sulfonation of Naphthalene with Sulfur Trioxide-Base Adducts. J. Chem. Soc. Jpn. 1978;1978(11):1532-1536. View Source
